N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with dimethyl, propyl, and fluorobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to alkylation reactions to introduce the dimethyl and propyl groups at the 5 and 6 positions, respectively.
Sulfonamide Formation: The final step involves the reaction of the substituted benzimidazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide
- N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide
Uniqueness
N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its analogs .
Properties
IUPAC Name |
N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-4-9-22-11-20-18-16(22)10-12(2)13(3)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-8,10-11,21H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZCJJSISNCZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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